COX-1 Selectivity: Piroxicam's 8-Fold Preference Over COX-2
Piroxicam is a selective COX-1 inhibitor with an 8-fold greater activity against COX-1 than COX-2, as determined by IC50 values of 0.76 μM for COX-1 and 8.99 μM for COX-2 . This contrasts with meloxicam, a COX-2 selective inhibitor (COX-2/COX-1 IC50 ratio of 0.59) [1]. The differential selectivity has direct implications for gastrointestinal safety, as COX-1 inhibition is associated with reduced gastric mucosal protection.
| Evidence Dimension | COX-1 vs COX-2 selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | COX-1 IC50 = 0.76 μM, COX-2 IC50 = 8.99 μM (Ratio: 11.8 for COX-1) |
| Comparator Or Baseline | Meloxicam: COX-2/COX-1 IC50 ratio = 0.59 (COX-2 selective) [1] |
| Quantified Difference | Piroxicam: 8-fold COX-1 selective; Meloxicam: COX-2 selective |
| Conditions | In vitro enzymatic assays using recombinant human COX-1 and COX-2 |
Why This Matters
For research applications, piroxicam serves as a reliable tool for probing COX-1-mediated pathways, while meloxicam is preferred for COX-2 selective studies.
- [1] PMC11507521. Table 1: Half maximal inhibitory concentration, IC50 values for COX-1 and COX-2 enzymes. Int J Mol Sci. 2024. View Source
